

Application Note: Mass Spectrometric Characterization of Sofosbuvir Impurity G

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Compound of Interest		
Compound Name:	Sofosbuvir impurity G	
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Abstract

This application note provides a detailed protocol for the characterization of **Sofosbuvir impurity G**, a known diastereomer of the active pharmaceutical ingredient Sofosbuvir. The methodology outlines the use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the separation, identification, and quantification of this impurity. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Sofosbuvir.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, various impurities can arise, which must be carefully monitored to ensure the safety and efficacy of the drug product. **Sofosbuvir impurity G** is a diastereomer of Sofosbuvir.[1] Due to their identical mass, the separation and specific characterization of diastereomers can be challenging. This application note describes a robust LC-MS/MS method for the effective separation and characterization of Sofosbuvir from its diastereomeric impurity, G. Forced degradation studies are often employed to intentionally produce and identify such impurities, helping to elucidate their structure and behavior under various stress conditions.[2] [3][4]

Experimental Protocols Sample Preparation



- Standard Preparation:
 - Prepare a stock solution of Sofosbuvir reference standard (1 mg/mL) in methanol.
 - Prepare a stock solution of Sofosbuvir impurity G reference standard (1 mg/mL) in methanol.
 - From the stock solutions, prepare working standards of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 μg/mL) in the mobile phase to construct a calibration curve.
- Sample Preparation (from Drug Substance or Product):
 - Accurately weigh and dissolve the Sofosbuvir drug substance or crushed tablet powder in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a target concentration of 1 mg/mL.
 - Sonicate for 15 minutes to ensure complete dissolution.
 - Filter the solution through a 0.22 μm syringe filter prior to injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

- Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used for the separation of Sofosbuvir and its impurities.[5]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[1]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.



• UV Detection (for method development): 260 nm.[1][6]

Mass Spectrometry (MS) Method

- Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
- Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Gas Flow Rates: Optimized for the specific instrument.
- MRM Transitions:
 - Since Impurity G is a diastereomer of Sofosbuvir, it will have the same precursor ion (m/z).
 The product ions are also expected to be similar, though their relative intensities might differ. The primary protonated molecule of Sofosbuvir is [M+H]+ at m/z 530.4.[7]
 - Sofosbuvir/Impurity G:
 - Precursor Ion (Q1): m/z 530.4
 - Product Ions (Q3): m/z 243.1 (quantifier), m/z 399.1 (qualifier). These transitions are based on known fragmentation patterns of Sofosbuvir.

Data Presentation Quantitative Data Summary



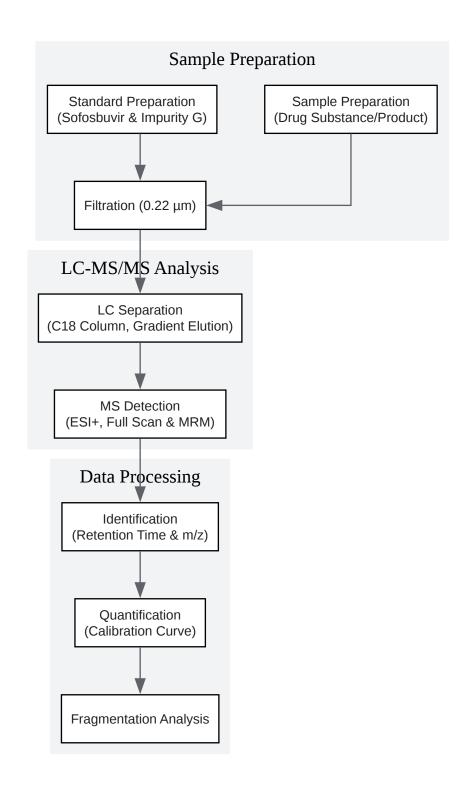
The following table summarizes the expected quantitative parameters for the analysis of **Sofosbuvir impurity G**.

Parameter	Sofosbuvir	Sofosbuvir Impurity G
Molecular Formula	C22H29FN3O9P	C22H29FN3O9P
Molecular Weight	529.45 g/mol	529.45 g/mol
Precursor Ion (m/z)	530.4 [M+H]+	530.4 [M+H] ⁺
Product Ions (m/z)	243.1, 399.1	243.1, 399.1
Retention Time (min)	Varies with method	Different from Sofosbuvir
LOD	~0.01%	~0.03%
LOQ	~0.05%	~0.10%

Note: Retention times are method-dependent and must be established experimentally. LOD and LOQ values are estimates based on typical impurity analysis methods and should be determined during method validation.

Visualizations Experimental Workflow



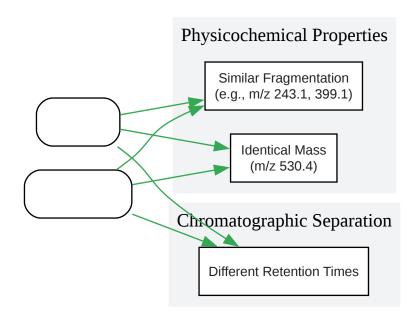


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Caption: Experimental workflow for the LC-MS/MS characterization of **Sofosbuvir impurity G**.

Logical Relationship of Characterization





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Caption: Logical relationship for the characterization of Sofosbuvir and its diastereomeric impurity G.

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